3,6-Dimethyloctahydrocyclopenta[b]pyran
Description
3,6-Dimethyloctahydrocyclopenta[b]pyran is a bicyclic organic compound featuring a pyran ring fused to a cyclopentane system. The "octahydro" designation indicates complete saturation of the ring system, conferring enhanced stability compared to partially unsaturated analogs.
Properties
CAS No. |
114450-94-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,6-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C10H18O/c1-7-3-9-4-8(2)6-11-10(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
HBYOIMBTOHHESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(COC2C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctahydrocyclopenta[b]pyran typically involves multicomponent reactions (MCRs), which are favored for their efficiency, atom economy, and green reaction conditions . One common method involves the one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound in the presence of a catalyst such as zinc-modified molecular sieves . This method offers high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of 3,6-Dimethyloctahydrocyclopenta[b]pyran may involve scalable MCRs using reusable catalysts under green protocols. These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctahydrocyclopenta[b]pyran undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve mild temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3,6-Dimethyloctahydrocyclopenta[b]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctahydrocyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Amcp: A Spirocyclic Cyclopenta[c]pyran Derivative
The compound (1S,6S,7R)-6-(acetyloxy)-1-[(3-methylbutanoyl)oxy]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2’-oxiran]-4-ylmethyl 3-methylbutanoate (Amcp) shares a fused cyclopenta-pyran core but differs in substituents and complexity. Key distinctions include:
- Substituents: Amcp features acetyloxy and 3-methylbutanoyl ester groups, whereas 3,6-Dimethyloctahydrocyclopenta[b]pyran has simpler methyl substituents.
- Spiro vs.
- Saturation : Both compounds are hydrogenated, but Amcp retains partial unsaturation (tetrahydro-pyran), which may influence reactivity.
Natural Pyran/Furan Derivatives in Bay Leaves
Pyran and furan derivatives isolated from bay leaves (e.g., C11H14O5 and C11H19NO3) exhibit simpler structures, often with hydroxyl or carbonyl groups. These compounds inhibit lipid oxidation via radical scavenging, akin to flavonoids . In contrast, 3,6-Dimethyloctahydrocyclopenta[b]pyran’s saturated system and methyl groups may reduce polarity, affecting solubility and bioavailability.
Amcp’s Apoptotic Activity
Amcp inhibits the PI3K/AKT signaling pathway, triggering Noxa-dependent apoptosis in cancer cells. This activity is attributed to its ester substituents, which may interact with kinase domains .
Antioxidant Pyran Derivatives
Natural pyran derivatives (e.g., C11H14O5) inhibit lipid peroxidation in fish oils, with mechanisms involving chalcone formation and oxygen quenching . The fully saturated structure of 3,6-Dimethyloctahydrocyclopenta[b]pyran likely diminishes its antioxidant efficacy compared to unsaturated analogs but may enhance stability under oxidative conditions.
Physicochemical Properties
Table 1: Comparative Properties
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